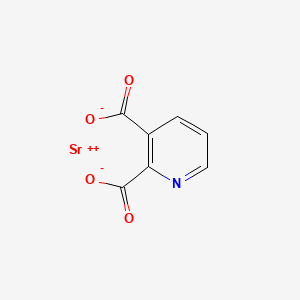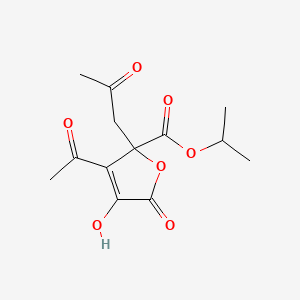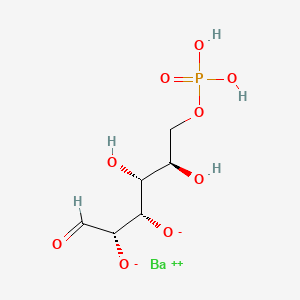
barium(2+);(2S,3R,4S,5R)-4,5-dihydroxy-1-oxo-6-phosphonooxyhexane-2,3-diolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Barium(2+);(2S,3R,4S,5R)-4,5-dihydroxy-1-oxo-6-phosphonooxyhexane-2,3-diolate is a complex chemical compound that features a barium ion coordinated with a hexane derivative. This compound is notable for its unique structure, which includes multiple hydroxyl groups and a phosphonooxy group, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of barium(2+);(2S,3R,4S,5R)-4,5-dihydroxy-1-oxo-6-phosphonooxyhexane-2,3-diolate typically involves the reaction of barium salts with the corresponding hexane derivative under controlled conditions. The reaction is usually carried out in an aqueous medium, with careful control of pH and temperature to ensure the proper formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar methods as in laboratory synthesis but optimized for efficiency and yield. This includes the use of high-purity reagents, automated reaction systems, and stringent quality control measures to ensure consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Barium(2+);(2S,3R,4S,5R)-4,5-dihydroxy-1-oxo-6-phosphonooxyhexane-2,3-diolate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form simpler alcohol derivatives.
Substitution: The phosphonooxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction may produce alcohol derivatives.
Applications De Recherche Scientifique
Barium(2+);(2S,3R,4S,5R)-4,5-dihydroxy-1-oxo-6-phosphonooxyhexane-2,3-diolate has several scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic applications, including as a drug delivery agent.
Industry: Utilized in the production of specialized materials and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of barium(2+);(2S,3R,4S,5R)-4,5-dihydroxy-1-oxo-6-phosphonooxyhexane-2,3-diolate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biochemical effects. The exact pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other barium-coordinated hexane derivatives and phosphonooxy-containing molecules. Examples include:
- Barium(2+);(2S,3R,4S,5R)-3,4,5-trihydroxy-6-oxo-2-piperidinecarboxylic acid
- Barium(2+);(2R,3S,4S,5R,6S)-2-[[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-(3,4,5-trimethoxyphenoxy)oxane-3,4,5-triol
Uniqueness
What sets barium(2+);(2S,3R,4S,5R)-4,5-dihydroxy-1-oxo-6-phosphonooxyhexane-2,3-diolate apart is its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
94030-87-2 |
|---|---|
Formule moléculaire |
C6H11BaO9P |
Poids moléculaire |
395.45 g/mol |
Nom IUPAC |
barium(2+);(2S,3R,4S,5R)-4,5-dihydroxy-1-oxo-6-phosphonooxyhexane-2,3-diolate |
InChI |
InChI=1S/C6H11O9P.Ba/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;/h1,3-6,9,11H,2H2,(H2,12,13,14);/q-2;+2/t3-,4-,5-,6-;/m1./s1 |
Clé InChI |
RUZKDQNPJKXWDC-MVNLRXSJSA-N |
SMILES isomérique |
C([C@H]([C@H]([C@@H]([C@@H](C=O)[O-])[O-])O)O)OP(=O)(O)O.[Ba+2] |
SMILES canonique |
C(C(C(C(C(C=O)[O-])[O-])O)O)OP(=O)(O)O.[Ba+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


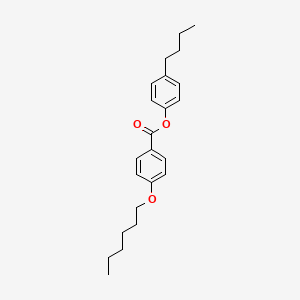


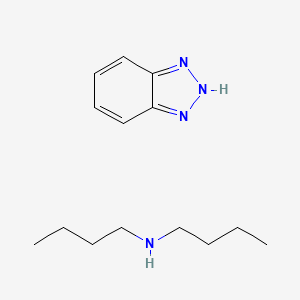
![2-[(2-Ethoxyethyl)amino]-1,4-dihydroxyanthraquinone](/img/structure/B12680583.png)

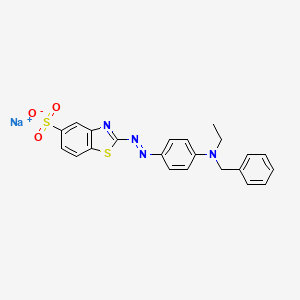

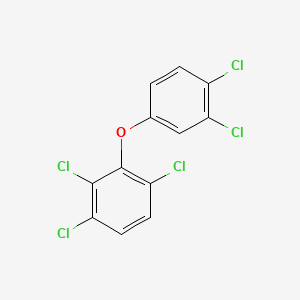

![N2-[2-[[2-(Dodecylamino)ethyl]amino]ethyl]-L-asparagine](/img/structure/B12680622.png)
![2,2'-(2-Methylpropylidene)bis[4,6-diisopropylphenol]](/img/structure/B12680630.png)
